molecular formula C12H12O2 B6264132 methyl 4-(but-3-yn-1-yl)benzoate CAS No. 1491090-43-7

methyl 4-(but-3-yn-1-yl)benzoate

Cat. No.: B6264132
CAS No.: 1491090-43-7
M. Wt: 188.2
InChI Key:
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Description

Methyl 4-(but-3-yn-1-yl)benzoate is an organic compound with the molecular formula C12H12O2. It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the hydrogen atom on the para position of the benzene ring is replaced by a but-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(but-3-yn-1-yl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(but-3-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of methyl 4-hydroxybenzoate with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(but-3-yn-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Methyl 4-(but-3-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its alkyne group allows for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Biology: Investigated for its potential as a bioactive compound. The presence of both aromatic and alkyne functionalities can interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials. Its unique structure can impart desirable properties to the final products, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-(but-3-yn-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aromatic and alkyne groups. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, while the alkyne group can form covalent bonds with nucleophilic residues such as cysteine or serine. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(prop-2-yn-1-yl)benzoate: Similar structure but with a prop-2-yn-1-yl group instead of a but-3-yn-1-yl group.

    Methyl 4-(but-2-yn-1-yl)benzoate: Similar structure but with a but-2-yn-1-yl group instead of a but-3-yn-1-yl group.

    Methyl 4-(but-3-en-1-yl)benzoate: Similar structure but with a but-3-en-1-yl group instead of a but-3-yn-1-yl group.

Uniqueness

Methyl 4-(but-3-yn-1-yl)benzoate is unique due to the presence of the but-3-yn-1-yl group, which provides distinct reactivity compared to its analogs. The alkyne group allows for specific reactions such as click chemistry, which is not possible with alkenes or shorter alkynes. Additionally, the position of the alkyne group can influence the compound’s interaction with biological targets, potentially leading to different pharmacological activities.

Properties

CAS No.

1491090-43-7

Molecular Formula

C12H12O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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